molecular formula C16H14N2S B12742779 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine CAS No. 136334-12-8

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine

Cat. No.: B12742779
CAS No.: 136334-12-8
M. Wt: 266.4 g/mol
InChI Key: POJIZNXDINVFNJ-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a heterocyclic compound that contains a fused ring system incorporating pyrrole, thiophene, and diazepine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.

    Cycloaddition: It can participate in cycloaddition reactions to form more complex fused ring systems.

Scientific Research Applications

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which may differ from those of other similar compounds.

Properties

CAS No.

136334-12-8

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

9-phenyl-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene

InChI

InChI=1S/C16H14N2S/c1-2-5-12(6-3-1)16-14-7-4-9-18(14)13-8-10-19-15(13)11-17-16/h1-10,16-17H,11H2

InChI Key

POJIZNXDINVFNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4

Origin of Product

United States

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